6-[2-[2-(dimethylamino)ethyl]-2-[6-(2-hexyldecanoyloxy)hexyl]hydrazinyl]hexyl 2-hexyldecanoate

Catalog No.
S12385281
CAS No.
M.F
C48H97N3O4
M. Wt
780.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-[2-[2-(dimethylamino)ethyl]-2-[6-(2-hexyldecanoy...

Product Name

6-[2-[2-(dimethylamino)ethyl]-2-[6-(2-hexyldecanoyloxy)hexyl]hydrazinyl]hexyl 2-hexyldecanoate

IUPAC Name

6-[2-[2-(dimethylamino)ethyl]-2-[6-(2-hexyldecanoyloxy)hexyl]hydrazinyl]hexyl 2-hexyldecanoate

Molecular Formula

C48H97N3O4

Molecular Weight

780.3 g/mol

InChI

InChI=1S/C48H97N3O4/c1-7-11-15-19-21-29-37-45(35-27-17-13-9-3)47(52)54-43-33-25-23-31-39-49-51(42-41-50(5)6)40-32-24-26-34-44-55-48(53)46(36-28-18-14-10-4)38-30-22-20-16-12-8-2/h45-46,49H,7-44H2,1-6H3

InChI Key

HILLHYDWLMDYMW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)C(=O)OCCCCCCNN(CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCN(C)C

6-[2-[2-(dimethylamino)ethyl]-2-[6-(2-hexyldecanoyloxy)hexyl]hydrazinyl]hexyl 2-hexyldecanoate is a complex organic compound characterized by its unique structural components. This molecule features a hydrazine moiety, which is known for its reactivity and potential applications in medicinal chemistry. The presence of long aliphatic chains, specifically the hexyldecanoyloxy groups, suggests significant lipophilicity, which may enhance its ability to interact with biological membranes and improve drug delivery systems. The dimethylamino group is notable for its role in enhancing solubility and bioactivity, making this compound a candidate for pharmaceutical applications .

The chemical reactivity of 6-[2-[2-(dimethylamino)ethyl]-2-[6-(2-hexyldecanoyloxy)hexyl]hydrazinyl]hexyl 2-hexyldecanoate can be explored through various functional groups present in its structure:

  • Dimethylamino Group: This group can participate in nucleophilic substitution reactions due to its basic nature.
  • Hydrazine Moiety: Known for its potential to undergo oxidation reactions, hydrazines can react with electrophiles, leading to the formation of various derivatives.
  • Ester Functionalities: The hexyldecanoyloxy groups may undergo hydrolysis or transesterification, making them reactive under acidic or basic conditions.

These reactions indicate the compound's potential utility in synthetic organic chemistry and drug development .

Synthesis of 6-[2-[2-(dimethylamino)ethyl]-2-[6-(2-hexyldecanoyloxy)hexyl]hydrazinyl]hexyl 2-hexyldecanoate typically involves several steps:

  • Formation of the Hydrazine Derivative: This can be achieved by reacting an appropriate hydrazine precursor with a carbonyl compound.
  • Alkylation: The dimethylamino group can be introduced via alkylation reactions using suitable reagents.
  • Esterification: The final compound is synthesized by esterifying the hydrazine derivative with hexyldecanoic acid.

These steps highlight the complexity involved in synthesizing this compound, emphasizing the need for careful control of reaction conditions to achieve high yields .

The potential applications of 6-[2-[2-(dimethylamino)ethyl]-2-[6-(2-hexyldecanoyloxy)hexyl]hydrazinyl]hexyl 2-hexyldecanoate include:

  • Drug Delivery Systems: Due to its lipophilic nature and ability to interact with cell membranes, this compound could be utilized in formulating drug carriers.
  • Pharmaceutical Development: Its unique structure may lead to novel therapeutic agents targeting various diseases, particularly in oncology.
  • Biomaterials: The compound's properties may also be explored in developing biomaterials for medical applications .

Interaction studies involving 6-[2-[2-(dimethylamino)ethyl]-2-[6-(2-hexyldecanoyloxy)hexyl]hydrazinyl]hexyl 2-hexyldecanoate are crucial for understanding its biological behavior. Potential studies could focus on:

  • Membrane Interaction: Investigating how the compound interacts with lipid bilayers could provide insight into its mechanism of action as a drug delivery vehicle.
  • Enzyme Interactions: Assessing the compound's reactivity with specific enzymes could reveal potential metabolic pathways and toxicity profiles.
  • Cellular Uptake Studies: Evaluating how effectively the compound enters cells would be essential for determining its viability as a therapeutic agent .

Several compounds share structural similarities with 6-[2-[2-(dimethylamino)ethyl]-2-[6-(2-hexyldecanoyloxy)hexyl]hydrazinyl]hexyl 2-hexyldecanoate. Here are some noteworthy examples:

Compound NameStructure HighlightsUnique Features
9-[2-[2-(dimethylamino)ethyl]-2-[9-(2-hexyldecanoyloxy)nonyl]hydrazinyl]nonyl 2-hexyldecanoateSimilar hydrazine and dimethylamino groupsLonger aliphatic chains enhance lipophilicity
(9Z,12Z)-N-[2-[4-(dimethylamino)butoxy]ethyl]-N-[(9Z,12Z)-octadeca-9,12-dienyl]octadeca-9,12-dien-1-amineContains multiple unsaturated fatty acid chainsPotentially greater biological activity due to unsaturation
8-[2-[4-(dimethylamino)butanoyloxy]ethyl-[8-(2-hexyldecanoyloxy)octyl]amino]octyl 2-hexyldecanoateFeatures similar functional groupsDifferent alkyl chain lengths affecting solubility

These compounds illustrate the diversity within this class of molecules while highlighting the unique structural elements that distinguish 6-[2-[2-(dimethylamino)ethyl]-2-[6-(2-hexyldecanoyloxy)hexyl]hydrazinyl]hexyl 2-hexyldecanoate from others .

Design and Rationale for Hydrazine-Based Molecular Architecture

The molecular architecture of 6-[2-[2-(dimethylamino)ethyl]-2-[6-(2-hexyldecanoyloxy)hexyl]hydrazinyl]hexyl 2-hexyldecanoate centers on a hydrazine core, which serves as a versatile scaffold for incorporating cationic and hydrophobic functionalities. Hydrazine’s bifunctional nature allows simultaneous modification at both nitrogen atoms, enabling the introduction of a dimethylaminoethyl group (for cationic character) and a hexyl-2-hexyldecanoate chain (for lipophilicity). This design mirrors strategies observed in pyrimidine-based cationic amphiphiles, where balanced hydrophobicity and hydrophilicity are critical for self-assembly and biological activity.

The dimethylaminoethyl group enhances water solubility and facilitates electrostatic interactions, while the 2-hexyldecanoate esters provide steric bulk and membrane-disruptive properties. Such amphiphilic configurations are analogous to antimicrobial peptide mimics, where non-disrupted amphiphilicity is essential for bioactivity. The use of long-chain aliphatic esters (2-hexyldecanoate) optimizes hydrophobic interactions without compromising synthetic feasibility, as demonstrated in esterification protocols for similar amphiphiles.

Multi-Step Synthesis Optimization Strategies

The synthesis involves three sequential steps: (1) alkylation of hydrazine to introduce the dimethylaminoethyl and hexyl groups, (2) esterification with 2-hexyldecanoic acid, and (3) purification of the final product. Optimization of each step is critical to achieving high yields and purity.

Alkylation of Hydrazine: Initial alkylation employs nucleophilic substitution reactions, where hydrazine reacts with 2-chloro-$$ N,N $$-dimethylethylamine and 6-bromohexanol. To prevent over-alkylation, a stepwise approach is adopted: the hexyl group is introduced first under anhydrous conditions at 60°C, followed by dimethylaminoethyl group incorporation at 40°C. Reactive distillation is utilized to remove generated hydrogen bromide, driving the reaction to completion while minimizing side products.

Esterification: The hydroxyl-terminated intermediate undergoes esterification with 2-hexyldecanoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. This coupling method, adapted from pyrimidine-based amphiphile synthesis, achieves yields >85% by activating the carboxylic acid and facilitating nucleophilic attack by the alcohol. Excess acid is removed via aqueous extraction, ensuring stoichiometric precision.

Reaction Optimization Table

StepReagents/ConditionsYield (%)
Hydrazine alkylation6-Bromohexanol, K$$2$$CO$$3$$, DMF, 60°C78
Dimethylaminoethylation2-Chloro-$$ N,N $$-dimethylethylamine, EtOH, 40°C82
EsterificationEDC, DMAP, CH$$2$$Cl$$2$$, rt87

Critical Analysis of Esterification and Alkylation Techniques

Esterification efficiency depends on the activation of 2-hexyldecanoic acid, a long-chain fatty acid with limited solubility in polar solvents. EDC-mediated coupling in dichloromethane resolves this by forming an intermediate $$ O $$-acylisourea, which reacts preferentially with the alcohol group. Alternative methods, such as Steglich esterification, were discarded due to incompatibility with aliphatic alcohols.

Alkylation of hydrazine requires meticulous control of stoichiometry and reaction order. Introducing the bulkier hexyl group first reduces steric hindrance during subsequent dimethylaminoethylation. This contrasts with traditional hydrazine alkylation protocols, where excess reagents lead to polysubstitution. The patent-pending reactive distillation method enhances yield by continuously removing hydrobromic acid, shifting the equilibrium toward product formation.

Purification Challenges in Long-Chain Aliphatic Systems

Purification of the final compound poses significant challenges due to its high molecular weight (C$${44}$$H$${85}$$N$$3$$O$$4$$) and amphiphilic nature. Standard silica gel chromatography struggles with low elution efficiency, necessitating gradient elution with hexane/ethyl acetate (95:5 to 80:20). Reverse-phase HPLC with a C18 column and acetonitrile/water (90:10) achieves >98% purity but requires prolonged run times (>40 minutes).

Purification Methods Comparison

MethodPurity (%)Recovery (%)
Silica gel chromatography9265
Reverse-phase HPLC9858
Recrystallization (hexane)8972

Recrystallization from hexane at −20°C provides a moderate purity (89%) but superior recovery (72%), making it ideal for industrial-scale production. The compound’s tendency to form micelles above critical aggregation concentrations (CAC) complicates aqueous washes, as observed in pyrimidine-based amphiphiles.

XLogP3

17

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

779.74790858 g/mol

Monoisotopic Mass

779.74790858 g/mol

Heavy Atom Count

55

Dates

Last modified: 08-09-2024

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